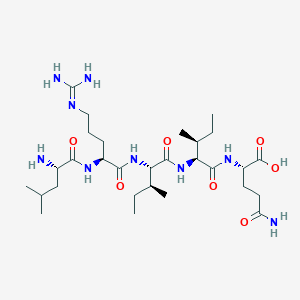
N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of two 2-ethylhexyl groups attached to the nitrogen atom and a hydroxyhexanamide group. This compound is known for its unique chemical properties and has found applications in various fields, including industrial processes and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide typically involves the reaction of 4-hydroxyhexanoic acid with 2-ethylhexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced separation techniques, such as distillation or crystallization, ensures the removal of any impurities and the isolation of the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxohexanamide or 4-carboxyhexanamide.
Reduction: Formation of N,N-Bis(2-ethylhexyl)-4-aminohexane.
Substitution: Formation of esters or ethers depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and as an additive in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide is primarily based on its ability to interact with biological membranes and proteins. The hydroxy group can form hydrogen bonds with target molecules, while the hydrophobic 2-ethylhexyl groups can interact with lipid bilayers. This dual interaction allows the compound to modulate the activity of membrane-bound proteins and enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-ethylhexyl)acetamide: Similar structure but with an acetamide group instead of a hydroxyhexanamide group.
N,N-Bis(2-ethylhexyl)benzamide: Contains a benzamide group, offering different chemical properties and applications.
N,N-Bis(2-ethylhexyl)formamide:
Uniqueness
N,N-Bis(2-ethylhexyl)-4-hydroxyhexanamide is unique due to the presence of the hydroxy group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a versatile compound for various applications, particularly in fields requiring specific interactions with biological molecules or materials.
Propiedades
Número CAS |
849214-73-9 |
|---|---|
Fórmula molecular |
C22H45NO2 |
Peso molecular |
355.6 g/mol |
Nombre IUPAC |
N,N-bis(2-ethylhexyl)-4-hydroxyhexanamide |
InChI |
InChI=1S/C22H45NO2/c1-6-11-13-19(8-3)17-23(18-20(9-4)14-12-7-2)22(25)16-15-21(24)10-5/h19-21,24H,6-18H2,1-5H3 |
Clave InChI |
NHMJCWKERKOZML-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CCC(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14189947.png)

![N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14189955.png)

![2',4'-Dichloro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189962.png)

![7-[2-(Methoxymethoxy)ethyl]-2,4,10-trioxa-7-azaundecan-11-OL](/img/structure/B14189977.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14189992.png)
![P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide](/img/structure/B14189997.png)


![5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14190009.png)
